

Infrared spectroscopy of 2-Chloro-4,5-difluorobenzaldehyde

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Compound of Interest

Compound Name: 2-Chloro-4,5-difluorobenzaldehyde

Cat. No.: B171960

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An In-depth Technical Guide to the Infrared Spectroscopy of **2-Chloro-4,5-difluorobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected infrared (IR) spectrum of **2-Chloro-4,5-difluorobenzaldehyde**. Given the absence of a publicly available experimental spectrum for this specific compound, this document focuses on the predicted vibrational frequencies based on the known absorptions of its constituent functional groups. This information is crucial for the identification, characterization, and quality control of this important chemical intermediate in various research and development settings.

Molecular Structure and Expected Vibrational Modes

2-Chloro-4,5-difluorobenzaldehyde is a substituted aromatic aldehyde with the chemical formula $C_7H_3ClF_2O$. Its structure consists of a benzene ring substituted with a chlorine atom, two fluorine atoms, and an aldehyde functional group. The infrared spectrum of this molecule is expected to exhibit a complex pattern of absorption bands arising from the vibrations of these different functional groups. The key vibrational modes include:

- Aldehyde Group: C=O (carbonyl) stretching and C-H stretching.
- Aromatic Ring: C=C stretching, C-H stretching, and out-of-plane C-H bending.

- Halogen Substituents: C-Cl stretching and C-F stretching.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption frequencies for **2-Chloro-4,5-difluorobenzaldehyde**. These values are based on established data for similar aromatic compounds and functional groups.

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
Aldehyde C-H Stretch	-CHO	~2850 and ~2750	Medium	Often appears as a pair of bands (Fermi resonance). The band around 2750 cm ⁻¹ is particularly diagnostic for aldehydes. [1] [2] [3] [4] [5] [6] [7]
Aromatic C-H Stretch	Ar-H	3100 - 3000	Medium	Characteristic for sp ² C-H bonds on an aromatic ring. [8] [9]
Carbonyl (C=O) Stretch	Ar-CHO	1710 - 1685	Strong	Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes. [2] [3] [6] [7] [10] [11] [12]
Aromatic C=C Stretch	Ar C=C	1600 - 1450	Medium	Aromatic rings typically show a pair of sharp bands, one near 1600 cm ⁻¹ and another around 1500-1430 cm ⁻¹ . [1] [5] [8] [9] [13]

Aromatic C-F Stretch	Ar-F	1250 - 1100	Strong	The exact position can be influenced by other substituents on the ring.
C-Cl Stretch	Ar-Cl	850 - 550	Medium	This absorption falls in the lower frequency region of the spectrum. [14]
Aromatic C-H Out-of-Plane Bending	Ar-H	900 - 675	Strong	The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. [8] [9] [13] [15] [16]

Experimental Protocols

While a specific spectrum for **2-Chloro-4,5-difluorobenzaldehyde** is not presented, the following are standard methodologies for obtaining high-quality infrared spectra of solid samples.

Fourier-Transform Infrared (FT-IR) Spectroscopy using the KBr Pellet Technique

This is a common method for obtaining the IR spectrum of a solid sample.

- Sample Preparation:
 - Thoroughly dry a small amount (1-2 mg) of **2-Chloro-4,5-difluorobenzaldehyde** and finely grind it into a powder using an agate mortar and pestle.

- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.
- Mix the sample and KBr intimately by grinding the mixture for several minutes until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer the powder mixture to a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.
- Spectral Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} .
 - The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy

ATR is a convenient alternative to the KBr pellet method that requires minimal sample preparation.

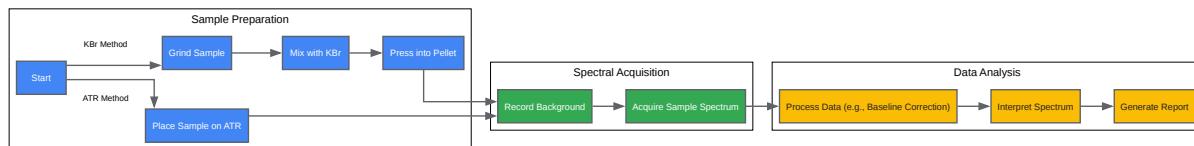
- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Spectral Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.

- Place a small amount of the solid **2-Chloro-4,5-difluorobenzaldehyde** sample directly onto the ATR crystal.
- Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum over the desired range (e.g., 4000-650 cm⁻¹).

Visualizations

Experimental Workflow for FT-IR Spectroscopy

The following diagram illustrates the general workflow for obtaining an FT-IR spectrum of a solid sample.

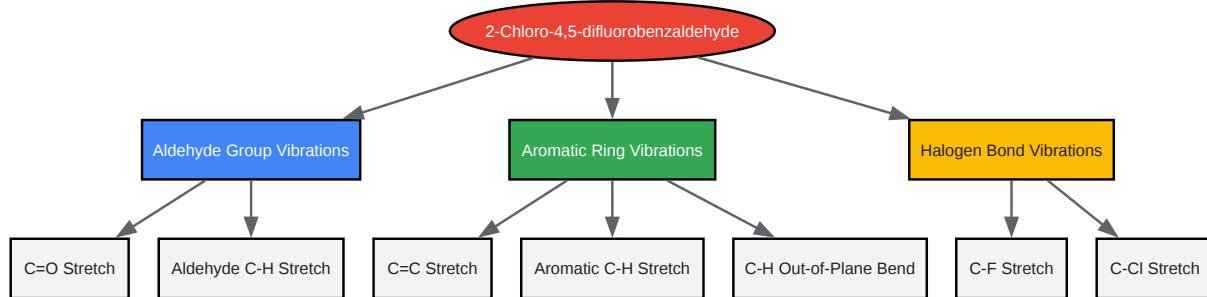


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Caption: General workflow for FT-IR spectroscopy.

Logical Relationships of Vibrational Modes

This diagram shows the logical grouping of the principal vibrational modes for **2-Chloro-4,5-difluorobenzaldehyde**.



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Caption: Principal vibrational modes of the molecule.

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